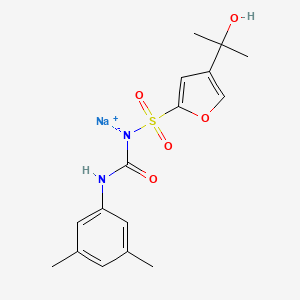
disodium;terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium terephthalate is a disodium salt of terephthalic acid, a compound widely recognized for its applications in various fields, particularly in the development of organic electrode materials for sodium-ion batteries . This compound is known for its promising electrochemical properties, ease of synthesis, and environmental friendliness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium terephthalate can be synthesized through the depolymerization of polyethylene terephthalate (PET) using sodium bicarbonate and ethylene glycol at elevated temperatures . The reaction typically involves heating a mixture of PET, sodium bicarbonate, and ethylene glycol at around 180°C, resulting in a high depolymerization rate and the formation of disodium terephthalate .
Industrial Production Methods
In industrial settings, disodium terephthalate is often produced as an intermediate for the preparation of metal-organic frameworks (MOFs) and other advanced materials . The process involves refining crude disodium terephthalate obtained from the depolymerization of PET and ensuring high purity through rigorous inspection and quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid.
Reduction: Reduction reactions can convert disodium terephthalate back to its precursor forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include terephthalic acid, various substituted terephthalates, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium terephthalate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which disodium terephthalate exerts its effects involves its ability to form complexes by binding to metal ions . This interaction can lead to alterations in the structure and function of proteins, enzymes, and other molecules, making it a valuable compound in various biochemical and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium terephthalate: Similar in structure but differs in its specific applications and properties.
Polycyclohexylenedimethylene terephthalate: A thermoplastic polyester formed from terephthalic acid.
4-Hydroxymethylbenzoic acid: Another derivative of terephthalic acid with distinct properties and uses.
Uniqueness
Disodium terephthalate stands out due to its high electrochemical performance, ease of synthesis, and environmental friendliness . Its ability to act as an effective anode material for sodium-ion batteries highlights its unique position among similar compounds .
Eigenschaften
Molekularformel |
C8H4Na2O4 |
|---|---|
Molekulargewicht |
210.09 g/mol |
IUPAC-Name |
disodium;terephthalate |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
VIQSRHWJEKERKR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)





